molecular formula C18H19NO5S B10883950 1-Benzoylpropyl 2-[(phenylsulfonyl)amino]acetate

1-Benzoylpropyl 2-[(phenylsulfonyl)amino]acetate

Cat. No.: B10883950
M. Wt: 361.4 g/mol
InChI Key: BPQWDWPCJWSTJA-UHFFFAOYSA-N
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Description

1-Benzoylpropyl 2-[(phenylsulfonyl)amino]acetate is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzoyl group, a propyl chain, and a phenylsulfonylamino group attached to an acetate moiety. Its complex structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in organic chemistry.

Preparation Methods

The synthesis of 1-Benzoylpropyl 2-[(phenylsulfonyl)amino]acetate typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:

    Formation of the Benzoylpropyl Intermediate: This step involves the reaction of benzoyl chloride with propylamine under basic conditions to form 1-benzoylpropylamine.

    Sulfonylation: The intermediate is then reacted with phenylsulfonyl chloride in the presence of a base such as pyridine to introduce the phenylsulfonyl group.

    Acetylation: Finally, the sulfonylated intermediate is acetylated using acetic anhydride to yield this compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1-Benzoylpropyl 2-[(phenylsulfonyl)amino]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl or acetyl groups, leading to the formation of new derivatives.

    Hydrolysis: Acidic or basic hydrolysis can break down the ester bond, yielding the corresponding carboxylic acid and alcohol.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Benzoylpropyl 2-[(phenylsulfonyl)amino]acetate has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Industry: Used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Benzoylpropyl 2-[(phenylsulfonyl)amino]acetate involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds, hydrophobic interactions, and van der Waals forces with these targets, leading to changes in their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar compounds to 1-Benzoylpropyl 2-[(phenylsulfonyl)amino]acetate include:

    1-Benzoylpropyl 2-[(methylsulfonyl)amino]acetate: Differing by the presence of a methylsulfonyl group instead of a phenylsulfonyl group.

    1-Benzoylpropyl 2-[(phenylsulfonyl)amino]propionate: Differing by the presence of a propionate group instead of an acetate group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C18H19NO5S

Molecular Weight

361.4 g/mol

IUPAC Name

(1-oxo-1-phenylbutan-2-yl) 2-(benzenesulfonamido)acetate

InChI

InChI=1S/C18H19NO5S/c1-2-16(18(21)14-9-5-3-6-10-14)24-17(20)13-19-25(22,23)15-11-7-4-8-12-15/h3-12,16,19H,2,13H2,1H3

InChI Key

BPQWDWPCJWSTJA-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)C1=CC=CC=C1)OC(=O)CNS(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

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